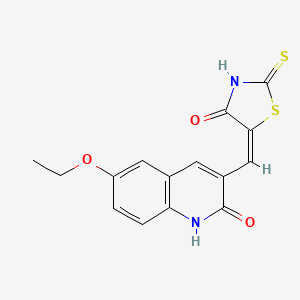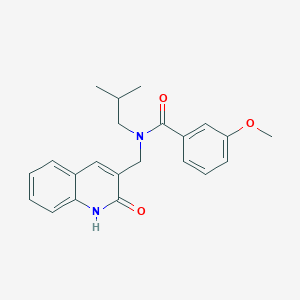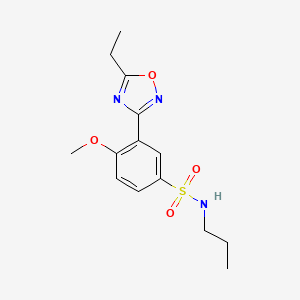
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-alpha) production in mice, leading to the destruction of tumor blood vessels and subsequent tumor cell death. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
作用機序
DMXAA induces the production of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, which is a cytokine that plays a key role in the immune response to cancer. N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide stimulates the production of nitric oxide and reactive oxygen species, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the innate immune system, leading to the recruitment of immune cells to the tumor site and the induction of an antitumor immune response.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its role in inducing N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, DMXAA has been shown to activate the NF-kappaB pathway, which is involved in the regulation of cell survival and apoptosis. DMXAA has also been shown to inhibit the growth of blood vessels, which is a key process involved in tumor growth and metastasis.
実験室実験の利点と制限
One advantage of DMXAA is its ability to induce tumor regression in a variety of cancer models. DMXAA has also been shown to have a favorable toxicity profile, with few adverse effects reported in preclinical studies. However, there are also some limitations to the use of DMXAA in lab experiments. For example, DMXAA has been shown to be less effective in tumors that are resistant to N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, and its mechanism of action may be influenced by factors such as tumor microenvironment and immune cell infiltration.
将来の方向性
There are several potential future directions for research on DMXAA. One area of interest is the development of combination therapies that include DMXAA, as it may have synergistic effects with other anticancer agents. Another area of interest is the development of biomarkers that can predict response to DMXAA treatment, as this could help to identify patients who are most likely to benefit from this therapy. Additionally, there is ongoing research into the development of new analogs of DMXAA that may have improved efficacy and fewer adverse effects.
合成法
DMXAA can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate, followed by cyclization with ethyl acetoacetate to form the oxadiazole ring. The resulting compound is then reacted with 3-methoxybenzoyl chloride to yield DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that DMXAA can induce tumor regression in a variety of cancer models, including lung, breast, and colon cancer. The mechanism of action of DMXAA involves the activation of the immune system and the induction of N-(3,4-dimethylphenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide production, which leads to the destruction of tumor blood vessels and subsequent tumor cell death.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-10-11-17(12-15(14)2)22-19(25)8-5-9-20-23-21(24-27-20)16-6-4-7-18(13-16)26-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGGDOMGFVYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)

